3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride

Übersicht

Beschreibung

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a chemical compound with the molecular formula C23H24ClNO5. It is a derivative of Droxidopa, a synthetic amino acid precursor that is used in the treatment of neurogenic orthostatic hypotension. The compound is characterized by the presence of benzyl groups at the 3 and 4 positions of the catechol ring, which enhances its stability and bioavailability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride typically involves the protection of the hydroxyl groups of Droxidopa with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale benzylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the catechol ring, leading to the formation of quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s pharmacological properties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Functionalized benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antiparkinsonian Agent

3,4-Di-O-benzyl DL-threo-Droxidopa has been studied for its potential as an antiparkinsonian agent. Droxidopa itself is used to treat neurogenic orthostatic hypotension and has shown promise in alleviating symptoms associated with Parkinson's disease by replenishing norepinephrine levels, which can improve blood pressure regulation and reduce dizziness . The benzyl groups in the 3,4-Di-O-benzyl derivative enhance its lipophilicity, potentially improving its bioavailability and efficacy in the central nervous system.

1.2 Neuroprotective Effects

Research indicates that droxidopa and its derivatives may have neuroprotective effects. They can stimulate the release of norepinephrine, which is crucial for maintaining neuronal health and function. This action may help mitigate neurodegenerative processes associated with diseases like Parkinson's and Alzheimer's .

Synthesis and Analytical Applications

2.1 Synthetic Route Development

The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa involves multi-step processes that typically require protecting groups to prevent undesired reactions during chemical transformations. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing toxic byproducts such as hydrazine .

2.2 Analytical Method Development

This compound is utilized in analytical method development for quality control (QC) applications in pharmaceutical formulations. Its stable nature allows it to serve as a reference standard in assays designed to quantify droxidopa levels in various matrices .

Case Studies

Wirkmechanismus

The mechanism of action of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride involves its conversion to norepinephrine in the body. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Norepinephrine acts on adrenergic receptors to increase blood pressure and improve symptoms of orthostatic hypotension. The benzyl groups enhance the compound’s stability and prolong its duration of action .

Vergleich Mit ähnlichen Verbindungen

Droxidopa: The parent compound, used in the treatment of neurogenic orthostatic hypotension.

L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.

3,4-Dihydroxyphenylalanine: A naturally occurring amino acid with similar pharmacological properties.

Uniqueness: 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is unique due to the presence of benzyl groups, which enhance its stability and bioavailability compared to its parent compound, Droxidopa. This modification allows for improved therapeutic efficacy and prolonged duration of action .

Biologische Aktivität

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a synthetic compound that acts as a prodrug for norepinephrine, which is vital in treating conditions like neurogenic orthostatic hypotension (nOH). This article explores its biological activity, mechanisms of action, therapeutic effects, and relevant research findings.

Overview of Droxidopa

Droxidopa (L-threo-dihydroxyphenylserine) is an amino acid precursor that is converted into norepinephrine by the enzyme aromatic L-amino acid decarboxylase. It is particularly effective in increasing blood pressure in patients with nOH by enhancing vascular tone at the neurovascular junction .

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 73594-43-1

- Molecular Formula : C₁₉H₃₁N₃O₅

The compound features two benzyl groups attached to the hydroxyl functions of the threo-droxidopa structure, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier.

Droxidopa works primarily by:

- Conversion to Norepinephrine : After oral administration, it is converted to norepinephrine, which increases sympathetic outflow and vascular resistance.

- Vasoconstriction : The increased norepinephrine levels stimulate adrenergic receptors, leading to vasoconstriction and elevation of blood pressure .

- Improvement in Symptoms of nOH : Clinical studies have shown that droxidopa significantly improves symptoms associated with nOH by increasing both supine and upright blood pressure levels .

Clinical Studies

Research has demonstrated the efficacy of droxidopa in various clinical settings:

- A randomized controlled trial involving 10 patients with nOH showed significant increases in both systolic and diastolic blood pressure after administration of droxidopa compared to placebo. The peak effect was observed approximately 300 minutes post-ingestion .

| Parameter | Placebo | Droxidopa | p-value |

|---|---|---|---|

| Supine SBP (mmHg) | Baseline | Increased | <0.001 |

| Upright SBP (mmHg) | Baseline | Increased | <0.05 |

| Diastolic BP (mmHg) | Baseline | Increased | <0.01 |

Pharmacokinetics

Droxidopa exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver, with a significant conversion to norepinephrine.

- Half-life : Approximately 2-3 hours, necessitating multiple doses for sustained effect .

Safety Profile

Droxidopa has been generally well-tolerated in clinical trials. Common side effects include headache, dizziness, and nausea; however, serious adverse events are rare .

Case Studies

- Patient with Parkinson’s Disease : A case study reported significant improvement in orthostatic symptoms following droxidopa treatment, with measurable increases in plasma norepinephrine levels correlating with symptom relief.

- Multiple System Atrophy Patient : Another case highlighted marked improvement in quality of life metrics after initiating droxidopa therapy, alongside stable blood pressure readings during orthostatic challenges.

Eigenschaften

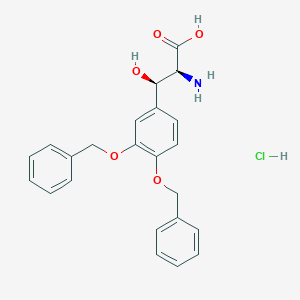

IUPAC Name |

(2S,3R)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDBOMVDDCUHX-UMIAIAFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534304 | |

| Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73594-43-1 | |

| Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.